Cas no 153868-35-0 (2-(2,4,6-trimethylphenyl)benzoic acid)

2-(2,4,6-Trimethylphenyl)benzoic acid is a substituted benzoic acid derivative characterized by its aromatic structure with three methyl groups on the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its sterically hindered structure, which can influence reactivity and selectivity in coupling reactions or as an intermediate in complex molecule construction. Its crystalline form and defined molecular weight (238.29 g/mol) make it suitable for precise applications. The trimethylphenyl group enhances lipophilicity, potentially improving solubility in nonpolar solvents. This compound may serve as a precursor for ligands, catalysts, or specialty chemicals requiring tailored steric and electronic properties.
2-(2,4,6-trimethylphenyl)benzoic acid structure
153868-35-0 structure
商品名:2-(2,4,6-trimethylphenyl)benzoic acid
CAS番号:153868-35-0
MF:C16H16O2
メガワット:240.297044754028
CID:5932814
PubChem ID:14964360

2-(2,4,6-trimethylphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-2-carboxylic acid, 2',4',6'-trimethyl-
    • 2-(2,4,6-trimethylphenyl)benzoic acid
    • SCHEMBL5702020
    • 153868-35-0
    • DTXSID901223915
    • EN300-1085356
    • 2',4',6'-Trimethyl[1,1'-biphenyl]-2-carboxylic acid
    • AKOS005821082
    • インチ: 1S/C16H16O2/c1-10-8-11(2)15(12(3)9-10)13-6-4-5-7-14(13)16(17)18/h4-9H,1-3H3,(H,17,18)
    • InChIKey: GAQABVRYHABODI-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=C(C)C=C(C)C=C2C)=CC=CC=C1C(O)=O

計算された属性

  • せいみつぶんしりょう: 240.115029749g/mol
  • どういたいしつりょう: 240.115029749g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • 密度みつど: 1.112±0.06 g/cm3(Predicted)
  • ゆうかいてん: 183-185 °C(Solv: acetic acid (64-19-7); water (7732-18-5))
  • ふってん: 347.9±11.0 °C(Predicted)
  • 酸性度係数(pKa): 3.90±0.36(Predicted)

2-(2,4,6-trimethylphenyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1085356-0.05g
2-(2,4,6-trimethylphenyl)benzoic acid
153868-35-0 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1085356-1.0g
2-(2,4,6-trimethylphenyl)benzoic acid
153868-35-0
1g
$728.0 2023-06-10
Enamine
EN300-1085356-0.5g
2-(2,4,6-trimethylphenyl)benzoic acid
153868-35-0 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1085356-0.25g
2-(2,4,6-trimethylphenyl)benzoic acid
153868-35-0 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1085356-2.5g
2-(2,4,6-trimethylphenyl)benzoic acid
153868-35-0 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1085356-0.1g
2-(2,4,6-trimethylphenyl)benzoic acid
153868-35-0 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1085356-10g
2-(2,4,6-trimethylphenyl)benzoic acid
153868-35-0 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1085356-1g
2-(2,4,6-trimethylphenyl)benzoic acid
153868-35-0 95%
1g
$770.0 2023-10-27
Enamine
EN300-1085356-5.0g
2-(2,4,6-trimethylphenyl)benzoic acid
153868-35-0
5g
$2110.0 2023-06-10
Enamine
EN300-1085356-10.0g
2-(2,4,6-trimethylphenyl)benzoic acid
153868-35-0
10g
$3131.0 2023-06-10

2-(2,4,6-trimethylphenyl)benzoic acid 関連文献

2-(2,4,6-trimethylphenyl)benzoic acidに関する追加情報

Introduction to 2-(2,4,6-trimethylphenyl)benzoic acid (CAS No. 153868-35-0)

2-(2,4,6-trimethylphenyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 153868-35-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzoic acid derivative features a rigid aromatic structure substituted with three methyl groups at the ortho and para positions of a phenyl ring, which contributes to its unique chemical properties and potential biological activities.

The molecular formula of 2-(2,4,6-trimethylphenyl)benzoic acid is C14H14O2, reflecting its composition of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms. The presence of the methyl groups enhances the lipophilicity of the compound, making it more soluble in organic solvents and potentially facilitating its absorption and distribution within biological systems. This structural feature is particularly relevant in drug design, where modulating lipophilicity can influence pharmacokinetic profiles.

In recent years, 2-(2,4,6-trimethylphenyl)benzoic acid has been explored for its potential applications in medicinal chemistry. Its aromatic core resembles that of other benzoic acid derivatives known for their anti-inflammatory, antioxidant, and antimicrobial properties. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and signaling pathways implicated in inflammatory diseases and cancer progression. For instance, researchers have investigated its interaction with cyclooxygenase (COX) enzymes, which are key targets in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).

The synthesis of 2-(2,4,6-trimethylphenyl)benzoic acid typically involves Friedel-Crafts acylation or alkylation reactions followed by oxidation to introduce the carboxylic acid group. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have also been employed to improve yield and purity. These synthetic approaches are critical for producing high-quality material suitable for further biological evaluation.

From a pharmaceutical perspective, the structural motif of 2-(2,4,6-trimethylphenyl)benzoic acid aligns with the growing interest in polyaromatic compounds as pharmacophores. These compounds often exhibit enhanced binding affinity to biological targets due to their multiple interacting sites. Computational modeling studies have been conducted to predict the binding interactions of this derivative with proteins such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in pro-inflammatory pathways. Such simulations provide valuable insights into optimizing the compound's structure for improved therapeutic efficacy.

Recent advancements in metabolomics have also highlighted the importance of studying the metabolic fate of compounds like 2-(2,4,6-trimethylphenyl)benzoic acid. Understanding how a molecule is processed within an organism can reveal potential side effects or bioactivation pathways. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been utilized to identify metabolites formed after administration in preclinical models. These studies contribute to a more comprehensive assessment of the compound's safety and pharmacological profile.

The role of CAS No. 153868-35-0 in academic research continues to expand as new methodologies emerge. High-throughput screening (HTS) platforms have enabled rapid testing of large libraries of compounds for biological activity. 2-(2,4,6-trimethylphenyl)benzoic acid has been incorporated into such screens due to its structural features that may confer desirable properties. The integration of artificial intelligence (AI) in drug discovery has further accelerated the evaluation process by predicting potential hits based on chemical scaffolds similar to this compound.

In conclusion, 2-(2,4,6-trimethylphenyl)benzoic acid represents a promising candidate for further exploration in pharmaceutical research. Its unique structural characteristics and potential biological activities make it an attractive molecule for developing novel therapeutic agents. As research progresses, CAS No. 153868-35-0 will continue to serve as a reference point for scientists investigating benzoic acid derivatives and their applications in medicine.

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